tert-butyl 3-(2,2-dicyanovinyl)-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 3-(2,2-dicyanovinyl)-1H-indole-1-carboxylate: is a complex organic compound that features an indole core substituted with a tert-butyl ester and a dicyanovinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2,2-dicyanovinyl)-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the indole core, which is then functionalized with a tert-butyl ester group. The dicyanovinyl group can be introduced through a Knoevenagel condensation reaction, where the indole derivative reacts with malononitrile in the presence of a base such as piperidine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(2,2-dicyanovinyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized under specific conditions to form different oxidation products.
Reduction: The dicyanovinyl group can be reduced to form amines or other derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce amine-substituted indoles.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(2,2-dicyanovinyl)-1H-indole-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology and Medicine: In biological and medicinal research, this compound can be used to study the interactions of indole derivatives with biological targets. It may also serve as a precursor for designing drugs with specific pharmacological properties .
Industry: Its electronic properties make it suitable for use in these advanced technologies .
Mechanism of Action
The mechanism of action of tert-butyl 3-(2,2-dicyanovinyl)-1H-indole-1-carboxylate involves its interaction with molecular targets through its functional groups. The indole core can engage in π-π stacking interactions, while the dicyanovinyl group can participate in electron-withdrawing effects, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biological pathways and chemical reactions .
Comparison with Similar Compounds
- tert-Butyl 3-(2,2-dicyanovinyl)-1H-indole-2-carboxylate
- tert-Butyl 3-(2,2-dicyanovinyl)-1H-indole-3-carboxylate
Comparison: While these compounds share a similar core structure, the position of the tert-butyl ester and dicyanovinyl groups can significantly influence their chemical and physical properties. For example, the electronic distribution and steric hindrance can vary, leading to differences in reactivity and application potential .
Conclusion
tert-Butyl 3-(2,2-dicyanovinyl)-1H-indole-1-carboxylate is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in organic chemistry, biology, and materials science.
Properties
IUPAC Name |
tert-butyl 3-(2,2-dicyanoethenyl)indole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-17(2,3)22-16(21)20-11-13(8-12(9-18)10-19)14-6-4-5-7-15(14)20/h4-8,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGELLOHWKPSLTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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